molecular formula C20H16ClFN2O2 B14971141 1-(2-chloro-6-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

1-(2-chloro-6-fluorobenzyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B14971141
M. Wt: 370.8 g/mol
InChI Key: YMSGPOOXHYXJGN-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenyl group, a methylphenyl group, and a dihydropyridine ring. The presence of these functional groups makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: Researchers investigate its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound may be used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as those with similar structural motifs or functional groups. Some similar compounds include:

Properties

Molecular Formula

C20H16ClFN2O2

Molecular Weight

370.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C20H16ClFN2O2/c1-13-5-8-15(9-6-13)23-20(26)14-7-10-19(25)24(11-14)12-16-17(21)3-2-4-18(16)22/h2-11H,12H2,1H3,(H,23,26)

InChI Key

YMSGPOOXHYXJGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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